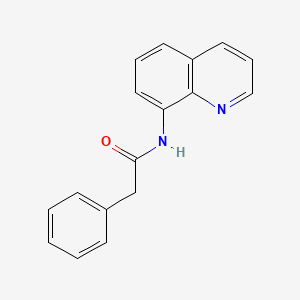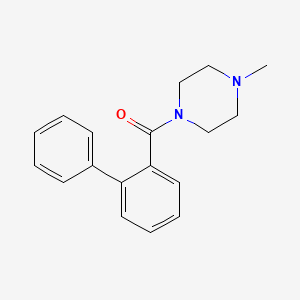
N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide, also known as DIBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DIBA is a small molecule inhibitor of the protein kinase CK2, which is involved in a wide range of cellular processes, including cell growth, proliferation, and differentiation.
Mécanisme D'action
N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This results in the inhibition of CK2-mediated phosphorylation of target proteins, which is essential for the regulation of various cellular processes. N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide has been shown to selectively inhibit CK2 activity, without affecting other protein kinases.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and reduces inflammation. In vivo studies have shown that N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide suppresses tumor growth and reduces inflammation in animal models of cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide also has some limitations. It is not very selective, and can inhibit other protein kinases at high concentrations. It also has poor solubility in aqueous solutions, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide. One area of research is the development of more selective inhibitors of CK2, which could have fewer off-target effects. Another area of research is the identification of new targets for N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide, which could expand its potential applications in scientific research. Finally, further studies are needed to determine the safety and efficacy of N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide in vivo, which could pave the way for its use in clinical settings.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide involves several steps, starting with the reaction of 2,3-dimethylphenylamine with benzoyl chloride to form N-(2,3-dimethylphenyl)benzamide. This intermediate is then reacted with isobutyryl chloride in the presence of a base to form N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is the inhibition of CK2, which is implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide has been shown to inhibit CK2 activity in vitro and in vivo, leading to the suppression of tumor growth and the reduction of inflammation.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-12(2)18(22)20-16-10-8-15(9-11-16)19(23)21-17-7-5-6-13(3)14(17)4/h5-12H,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDOZSNDLKEEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-4-[(2-methylpropanoyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733107.png)
![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)

![methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5733150.png)



![3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B5733165.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5733175.png)
![5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5733186.png)